Fluciclovine

Descripción

Propiedades

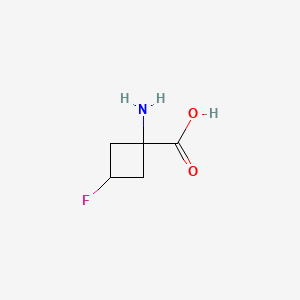

IUPAC Name |

1-amino-3-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDWGYJNHZKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027797 | |

| Record name | Fluciclovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222727-43-7 | |

| Record name | Fluciclovine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluciclovine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluciclovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCICLOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluciclovine (¹⁸F) in Oncology: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluciclovine (¹⁸F), a synthetic amino acid analog, has emerged as a critical diagnostic tool in oncology, particularly for the detection of recurrent prostate cancer. Its efficacy stems from a targeted mechanism of action that exploits the altered metabolic landscape of cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound (¹⁸F) uptake and retention in malignant tissues. We will dissect the key transporters involved, the metabolic fate of the tracer, and the signaling pathways that regulate its accumulation. This document consolidates quantitative data from various studies into structured tables, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to fuel their rapid proliferation and growth. This metabolic shift presents an opportunity for targeted diagnostic imaging. This compound (¹⁸F), or anti-1-amino-3-[¹⁸F]-fluorocyclobutane-1-carboxylic acid (FACBC), is a radiolabeled synthetic analog of the amino acid L-leucine. It is designed to be a substrate for amino acid transporters that are overexpressed on the surface of cancer cells. Once intracellular, its unique chemical structure prevents significant metabolism or incorporation into proteins, leading to its accumulation and enabling visualization by Positron Emission Tomography (PET). This guide delves into the core mechanics of this process.

Mechanism of Cellular Uptake and Retention

The preferential accumulation of this compound (¹⁸F) in cancer cells is a multi-step process primarily driven by its interaction with specific amino acid transporters.

The Role of Amino Acid Transporters

This compound (¹⁸F) is transported into cancer cells predominantly by two types of amino acid transporters: the sodium-dependent Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, and the sodium-independent L-type Amino Acid Transporter 1 (LAT1), a heterodimer composed of subunits encoded by the SLC7A5 and SLC3A2 genes.[1][2][3] Both transporters are frequently upregulated in various malignancies, including prostate cancer, to meet the increased demand for amino acids.[1]

The affinity of this compound (¹⁸F) for these transporters has been quantified, as detailed in the table below.

| Transporter | Gene | Substrate Analogy | K_m_ (μM) | Citation(s) |

| ASCT2 | SLC1A5 | Glutamine | 92.0 | [4] |

| LAT1 | SLC7A5/SLC3A2 | Leucine | 230.4 | [4] |

| SNAT2 | SLC38A2 | Alanine | 222.0 | [4] |

Table 1: Affinity of this compound (¹⁸F) for Key Amino Acid Transporters. K_m_ (Michaelis constant) values indicate the substrate concentration at which the transport rate is half of the maximum.

The following diagram illustrates the transport of this compound (¹⁸F) into a cancer cell.

Metabolic Fate

A key characteristic of this compound (¹⁸F) is its metabolic stability. Unlike natural amino acids, it is not significantly metabolized or incorporated into proteins once inside the cell. This metabolic inertia is crucial for its function as a PET tracer, as it allows for a clear and stable signal that directly reflects the activity of the amino acid transporters. Studies have shown that this compound (¹⁸F) remains largely intact within the cells, leading to its effective trapping and accumulation.

Signaling Pathways Influencing this compound (¹⁸F) Uptake

The expression and activity of the amino acid transporters responsible for this compound (¹⁸F) uptake are regulated by complex signaling networks within the cancer cell.

Androgen Receptor Signaling

In prostate cancer, the androgen receptor (AR) plays a pivotal role in regulating cellular metabolism and biosynthesis.[5] Androgen receptor signaling has been shown to modulate the expression of genes encoding for amino acid transporters, including SLC1A5 (ASCT2).[6] This provides a molecular basis for the increased uptake of this compound (¹⁸F) in androgen-sensitive and castration-resistant prostate cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to activate the mTORC1 complex, a key component of this pathway. The influx of amino acids, facilitated by transporters like LAT1 and ASCT2, is a critical step in this activation. While direct modulation of the PI3K/AKT/mTOR pathway by this compound (¹⁸F) itself has not been extensively detailed, its uptake is intrinsically linked to the activity of this pathway, which is frequently hyperactivated in cancer.

The following diagram depicts the signaling pathways influencing the expression of amino acid transporters.

Quantitative Data on this compound (¹⁸F) Uptake

The uptake of this compound (¹⁸F) can be quantified using the Standardized Uptake Value (SUV), a common metric in PET imaging. The maximum SUV (SUVmax) is often reported.

| Cancer Type | Model | SUVmax (mean ± SD or range) | Citation(s) |

| Prostate Cancer | Human Primary Lesions | 5.47 ± 2.33 | [7] |

| Prostate Cancer | Human Recurrent Lesions | 3.6 ± 1.7 (prostate bed), 5.5 ± 3.1 (nodal) | [7] |

| Breast Cancer | Human Primary Tumors | 5.1 ± 2.2 | [6] |

| Prostate Cancer Xenograft (CWR22Res) | Mouse (androgen-responsive) | ~1.5 (baseline) | [1] |

| Prostate Cancer Xenograft (22Rv1) | Mouse (castration-resistant) | ~2.0 (baseline) | [1] |

Table 2: Representative SUVmax Values of this compound (¹⁸F) in Preclinical and Clinical Studies.

Experimental Protocols

In Vitro this compound (¹⁸F) Uptake and Inhibition Assay

This protocol is adapted from studies on breast cancer cell lines.[8]

Objective: To measure the uptake of this compound (¹⁸F) in cancer cells and to determine the contribution of specific amino acid transporters through competitive inhibition.

Materials:

-

Cancer cell lines (e.g., HCC38, HCC1806, MCF-7)

-

96-well cell culture plates

-

Complete culture medium

-

Phosphate-buffered saline (PBS) containing 5 mM glucose

-

This compound (¹⁸F)

-

Inhibitors: L-glutamine, L-BCH (LAT1 inhibitor), GPNA (ASCT2 inhibitor)

-

Scintillation counter

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 25,000-30,000 cells/well) and incubate overnight.

-

Wash the cells with PBS containing 5 mM glucose.

-

For inhibition assays, pre-incubate the cells with the inhibitors at desired concentrations (e.g., 5 mM L-glutamine, 10 mM BCH, 1 mM GPNA) for a specified time.

-

Initiate uptake by adding this compound (¹⁸F) (e.g., ~300,000 cpm/well) to each well.

-

Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Normalize the counts to the protein concentration in each well.

The following diagram illustrates the workflow for an in vitro uptake assay.

Preclinical PET/CT Imaging Protocol

This protocol is a general guide for imaging tumor-bearing mice.

Objective: To visualize and quantify the uptake of this compound (¹⁸F) in a preclinical cancer model.

Materials:

-

Tumor-bearing mice (e.g., xenograft models)

-

This compound (¹⁸F)

-

Small animal PET/CT scanner

-

Anesthesia system (e.g., isoflurane)

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Administer this compound (¹⁸F) intravenously (e.g., via tail vein injection) at a dose of approximately 3.7-7.4 MBq.

-

Position the animal in the PET/CT scanner.

-

Acquire dynamic or static PET images. For dynamic imaging, start acquisition immediately after injection. For static imaging, a typical uptake period of 3-5 minutes is allowed before starting the scan.[9]

-

Acquire a CT scan for anatomical co-registration and attenuation correction.

-

Reconstruct the PET images and co-register with the CT images.

-

Draw regions of interest (ROIs) over the tumor and other tissues to quantify uptake (e.g., as %ID/g or SUV).

Immunohistochemistry (IHC) for ASCT2 and LAT1

This is a general protocol for FFPE tissues.[8]

Objective: To visualize the expression and localization of ASCT2 and LAT1 proteins in tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 10% normal serum)

-

Primary antibodies against ASCT2 and LAT1

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution.

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites with blocking buffer.

-

Incubate with the primary antibody (anti-ASCT2 or anti-LAT1) overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody.

-

Wash and incubate with ABC reagent.

-

Develop the signal with DAB substrate, which produces a brown precipitate.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

Conclusion

This compound (¹⁸F) is a highly effective PET radiotracer that leverages the increased amino acid metabolism of cancer cells for diagnostic imaging. Its mechanism of action is centered on its transport into cancer cells via the overexpressed amino acid transporters ASCT2 and LAT1, followed by intracellular trapping due to its metabolic stability. The expression of these transporters is influenced by key oncogenic signaling pathways, including the androgen receptor and PI3K/AKT/mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further understand and utilize this important diagnostic tool in the fight against cancer. Further research into the direct downstream signaling consequences of this compound (¹⁸F) uptake may reveal additional insights into its biological effects and potential therapeutic implications.

References

- 1. mttlab.eu [mttlab.eu]

- 2. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 6. Assessing the effectiveness of MRI, 18F-fluciclovine PET, SUVmax, and PSA in detecting local recurrence of prostate cancer after prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.unibo.it [cris.unibo.it]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. snmmi.org [snmmi.org]

The Journey of a PET Tracer: A Technical Guide to the Discovery and Radiosynthesis of Fluciclovine (¹⁸F)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluciclovine (¹⁸F), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), is a synthetic amino acid analogue that has emerged as a pivotal tool in positron emission tomography (PET) imaging, particularly for the detection of recurrent prostate cancer.[1][2][3] Its development represents a significant advancement in molecular imaging, offering a distinct advantage over other radiotracers due to its specific mechanism of uptake and favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and radiosynthesis of this compound, tailored for professionals in the field of drug development and molecular imaging.

Discovery and Preclinical Development: Unraveling the Mechanism

The development of this compound was driven by the need for a PET tracer that could effectively image tumors with increased amino acid metabolism, a hallmark of many cancers.[1][2] Unlike naturally occurring amino acids, this compound is not metabolized and incorporated into proteins, which allows for a more stable and specific imaging signal.[1]

Mechanism of Cellular Uptake

This compound is transported into cancer cells primarily through upregulated amino acid transporters. In vitro studies have identified the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1) as the key players in its cellular uptake.[4][5] This targeted uptake mechanism results in high tumor-to-background contrast, enabling the clear visualization of cancerous lesions.

Key Preclinical Findings

In vitro and in vivo preclinical studies were instrumental in validating the potential of this compound as a PET tracer. These studies demonstrated its high uptake in tumor cells and favorable biodistribution.

Table 1: Summary of Preclinical In Vitro Data for this compound (¹⁸F)

| Cell Line | Cancer Type | Key Findings | Reference |

| DU-145 | Prostate Cancer | High in vitro uptake, demonstrating potential for prostate cancer imaging. | [6][7] |

| 9L | Gliosarcoma | Significant uptake in tumor cells, leading to its initial investigation for brain tumor imaging. | [8] |

| HCC1806 | Breast Cancer | Cellular uptake is mediated by glutamine transporters and can be blocked by excess glutamine. | [9] |

| HCC38 | Breast Cancer | Uptake kinetics suggest a reversible process. | [9] |

Table 2: Summary of Preclinical In Vivo Data for this compound (¹⁸F)

| Animal Model | Tumor Type | Key Findings | Reference |

| Fischer 344 rats with intracerebral 9L gliosarcoma | Gliosarcoma | High tumor-to-brain uptake ratio (5.58 at 5 min, 6.61 at 60 min). | [8] |

| Mice with orthotopic human prostate cancer xenografts (CWR22Res and 22Rv1) | Prostate Cancer | In vivo uptake correlates with viable cancer cells in both androgen-proficient and castrated environments. | [5] |

| Rats with orthotopically implanted DU-145 tumor cells | Prostate Cancer | Higher tumor-to-background contrast compared to ¹⁸F-FDG. | [10] |

| GL-261 and DBT orthotopic brain tumor models in mice | Glioma | High initial uptake in both tumor and radiation necrosis models with subsequent washout. | [11] |

Experimental Protocols

In Vitro Cell Uptake Assay

This protocol provides a general framework for assessing the cellular uptake of this compound (¹⁸F) in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., DU-145, HCC1806)

-

96-well cell culture plates

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

This compound (¹⁸F)

-

Inhibitors (e.g., L-glutamine, BCH, GPNA)

-

Scintillation counter

Procedure:

-

Seed cells in a 96-well plate and incubate overnight to allow for attachment.

-

On the day of the assay, replace the culture medium with a pre-warmed uptake buffer (e.g., PBS with glucose and glutamine).

-

For competition assays, add inhibitors at desired concentrations to the respective wells and incubate for a specified period.

-

Initiate the uptake by adding a known activity of this compound (¹⁸F) to each well.

-

Incubate the plate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular radioactivity.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the counts to the protein content in each well to determine the percent uptake per milligram of protein.

In Vivo Animal PET Imaging

This protocol outlines a typical procedure for PET imaging with this compound (¹⁸F) in a tumor-bearing animal model.

Materials:

-

Tumor-bearing animal model (e.g., mouse with prostate cancer xenograft)

-

Anesthesia (e.g., isoflurane)

-

This compound (¹⁸F)

-

Preclinical PET/CT or PET/MRI scanner

-

Catheter for intravenous injection

Procedure:

-

Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

-

Position the animal on the scanner bed.

-

Administer a known activity of this compound (¹⁸F) (e.g., 7-15 MBq) via intravenous injection (e.g., tail vein).[5]

-

Acquire dynamic or static PET images. For dynamic scans, acquisition starts immediately after injection for a duration of up to 60 minutes.[4] For static scans, a specific uptake period (e.g., 50 minutes) is allowed before a shorter acquisition (e.g., 15 minutes).[5]

-

A CT or MRI scan is typically acquired for anatomical co-registration.

-

Reconstruct the PET data and analyze the images to determine the tracer uptake in the tumor and other organs of interest. Uptake is often quantified as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

Radiosynthesis of this compound (¹⁸F)

The routine clinical production of this compound (¹⁸F) is now largely performed using automated synthesis modules, which ensures high reproducibility and compliance with Good Manufacturing Practice (GMP).

Automated Radiosynthesis on the GE FASTlab™ Platform

The GE FASTlab™ synthesizer is a commonly used platform for the automated production of this compound (¹⁸F). The synthesis is a two-step, one-pot process that utilizes a disposable cassette, simplifying the production and ensuring sterility.

Table 3: Typical Parameters for Automated Radiosynthesis of this compound (¹⁸F)

| Parameter | Value | Reference |

| Synthesis Platform | GE FASTlab™ | [5] |

| Precursor | syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid ethyl ester | [10] |

| Radiochemical Yield (decay-corrected) | 24% - 49.1% | [5][10] |

| Synthesis Time | ~45-60 minutes | [10] |

| Radiochemical Purity | >99% | [5][10] |

| Specific Activity | 137-192 GBq/μmol | [10] |

Detailed Radiosynthesis Protocol

-

[¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge.

-

Elution and Drying: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of potassium carbonate and Kryptofix 2.2.2. The mixture is then dried via azeotropic distillation with acetonitrile to form the reactive, anhydrous [¹⁸F]fluoride-Kryptofix complex.

-

Nucleophilic Fluorination: The protected precursor, dissolved in a suitable solvent like acetonitrile, is added to the reactor. The nucleophilic substitution reaction is carried out at an elevated temperature (e.g., 85-120°C) for a short period (e.g., 3-10 minutes).

-

Deprotection: The two protecting groups on the precursor, an ethyl ester and a tert-butoxycarbonyl (Boc) group, are removed by sequential hydrolysis steps. This is typically achieved by first using a base (e.g., sodium hydroxide) to cleave the ester, followed by the addition of an acid (e.g., hydrochloric acid) to remove the Boc group.

-

Purification: The crude product is purified using solid-phase extraction (SPE) cartridges. This step removes unreacted [¹⁸F]fluoride, the precursor, and other impurities.

-

Formulation and Quality Control: The purified this compound (¹⁸F) is formulated in a sterile, injectable solution (e.g., saline). The final product undergoes rigorous quality control tests to ensure its identity, purity, radiochemical purity, sterility, and apyrogenicity before it is released for clinical use.

Conclusion

The discovery and development of this compound (¹⁸F) exemplify a successful translation from basic chemical synthesis and biological evaluation to a clinically impactful diagnostic tool. Its unique mechanism of uptake via amino acid transporters provides a distinct advantage for imaging certain cancers, particularly recurrent prostate cancer. The advent of automated radiosynthesis platforms has further solidified its role in routine clinical practice by ensuring reliable and GMP-compliant production. This technical guide provides a comprehensive overview of the core scientific principles and methodologies that underpin the success of this compound as a PET radiopharmaceutical, serving as a valuable resource for researchers and professionals in the field.

References

- 1. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Update on 18 F-Fluciclovine PET for Prostate Cancer Imaging: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Frontiers | Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography [frontiersin.org]

- 5. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Initial experience with the radiotracer anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid with PET/CT in prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

An In-Depth Technical Guide to the Cellular Uptake of Fluciclovine via LAT1 and ASCT2 Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluciclovine (anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, or [¹⁸F]FACBC) is a synthetic amino acid analog that has become a critical tool in oncological imaging, particularly for the detection of recurrent prostate cancer using positron emission tomography (PET).[1][2] Its efficacy as an imaging agent is rooted in its ability to exploit the metabolic reprogramming of cancer cells, which exhibit an increased demand for amino acids to fuel their rapid proliferation and growth.[2] This guide provides a comprehensive technical overview of the cellular uptake pathways of this compound, focusing on the pivotal roles of two key amino acid transporters: L-type Amino Acid Transporter 1 (LAT1) and Alanine-Serine-Cysteine Transporter 2 (ASCT2).

The uptake of this compound into cancer cells is primarily mediated by these two transporter systems.[2][3] ASCT2 is a sodium-dependent transporter, while LAT1 functions in a sodium-independent manner.[4] The differential expression and activity of these transporters in various cancer types and stages can influence the degree of this compound accumulation, providing a biological basis for its use in diagnostic imaging. This document will delve into the quantitative kinetics of this compound transport, detail the experimental protocols used to elucidate these mechanisms, and visualize the complex signaling pathways that regulate the expression and function of LAT1 and ASCT2.

Quantitative Data on this compound Transport

The affinity of this compound for LAT1 and ASCT2 has been quantified through kinetic studies, providing valuable insights into the transport mechanism. The Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum, is a key parameter in these assessments.

| Transporter | Substrate | Km (µM) | Transport Characteristics |

| ASCT2 (SLC1A5) | This compound | 92.0 | Sodium-dependent |

| LAT1 (SLC7A5) | This compound | 230.4 | Sodium-independent |

A lower Km value indicates a higher affinity of the transporter for the substrate.

Cellular Uptake Pathways of this compound

This compound enters the cell through both LAT1 and ASCT2, which are often overexpressed in prostate cancer and other malignancies.[3] The relative contribution of each transporter can vary depending on the specific cancer type and its metabolic state.

The Role of LAT1

LAT1, a heterodimeric transporter composed of a light chain (SLC7A5) and a heavy chain (SLC3A2/4F2hc), is a sodium-independent exchanger of large neutral amino acids, such as leucine.[5] It facilitates the influx of essential amino acids into the cell in exchange for intracellular amino acids, most notably glutamine. While this compound is a substrate for LAT1, some studies suggest that its uptake in primary prostate cancer correlates more significantly with LAT1 expression than with ASCT2 expression.[6][7]

The Role of ASCT2

ASCT2, a sodium-dependent transporter, is the primary transporter for glutamine and other small neutral amino acids.[8] Given that this compound's uptake has been shown to closely mirror that of glutamine, ASCT2 is considered a major pathway for its cellular entry.[4] In androgen-dependent prostate cancer cells, ASCT2 has been shown to play a major role in this compound uptake.[8]

Cellular uptake of this compound via LAT1 and ASCT2 transporters.

Regulatory Signaling Pathways

The expression and activity of LAT1 and ASCT2 are tightly regulated by complex signaling networks that are often dysregulated in cancer. Understanding these pathways is crucial for interpreting this compound uptake patterns and for developing targeted therapies.

Androgen Receptor (AR) Signaling

In prostate cancer, the androgen receptor (AR) plays a critical role in regulating cellular metabolism. AR signaling has been shown to directly upregulate the expression of ASCT2, thereby promoting glutamine uptake and cellular growth.[9] Conversely, some studies indicate that androgen deprivation can lead to an upregulation of LAT1 expression, suggesting a potential mechanism for castration resistance.[10]

Androgen Receptor (AR) regulation of ASCT2 expression and this compound uptake.

PI3K/Akt/mTORC1 Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin complex 1 (mTORC1) pathway is a central regulator of cell growth, proliferation, and metabolism. This pathway is frequently hyperactivated in cancer. Both LAT1 and ASCT2 are linked to mTORC1 signaling.[5] Growth factor signaling through the PI3K/Akt pathway can promote the expression and cell surface localization of these transporters.[11] The uptake of essential amino acids like leucine through LAT1 is a critical step in the activation of mTORC1, which in turn promotes protein synthesis and cell growth. ASCT2-mediated glutamine uptake provides the necessary substrate for the LAT1-mediated exchange and also fuels the TCA cycle.[10]

PI3K/Akt/mTORC1 pathway regulation of LAT1 and ASCT2.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of this compound uptake. The following sections provide generalized methodologies for key experiments. Note: These are generalized protocols and will require optimization for specific cell lines, tissues, and experimental conditions.

In Vitro Radiolabeled this compound Uptake Assay

This assay measures the uptake of radiolabeled this compound (e.g., [¹⁴C]this compound) into cultured cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3)

-

Cell culture medium and supplements

-

[¹⁴C]this compound

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Lysis buffer (e.g., 0.1 N NaOH)

-

Scintillation cocktail and vials

-

Microplate reader or scintillation counter

Protocol:

-

Cell Seeding: Seed prostate cancer cells in a multi-well plate at a density that allows for logarithmic growth and confluence on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

-

Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed uptake buffer to remove any residual amino acids.

-

Pre-incubation: Add fresh uptake buffer to each well and pre-incubate the cells for 10-15 minutes at 37°C to allow them to equilibrate.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing a known concentration of [¹⁴C]this compound. For inhibition studies, co-incubate with known inhibitors of LAT1 (e.g., BCH) or ASCT2 (e.g., L-glutamine).

-

Uptake Termination: After the desired incubation time (e.g., 1, 5, 15, 30 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: Determine the protein concentration of a parallel set of wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

-

Data Analysis: Express the uptake as nmol of this compound per mg of protein per unit of time.

Workflow for in vitro radiolabeled this compound uptake assay.

Immunohistochemistry (IHC) for LAT1 and ASCT2

IHC is used to visualize the expression and localization of LAT1 and ASCT2 proteins in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibodies against LAT1 and ASCT2

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB chromogen substrate

-

Hematoxylin for counterstaining

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections. Finally, rinse with distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a microwave or pressure cooker. Allow the slides to cool to room temperature.

-

Blocking: Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution. Then, block non-specific antibody binding by incubating with a blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary antibodies against LAT1 or ASCT2 at the optimal dilution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the slides and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Wash the slides and incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Chromogenic Detection: Wash the slides and apply the DAB chromogen substrate. Monitor the color development under a microscope.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount the coverslip using a permanent mounting medium.

-

Microscopic Examination: Examine the stained sections under a light microscope to assess the intensity and localization of LAT1 and ASCT2 expression.

Workflow for Immunohistochemistry (IHC) of LAT1 and ASCT2.

Conclusion

The cellular uptake of this compound is a multifaceted process orchestrated primarily by the LAT1 and ASCT2 amino acid transporters. The quantitative differences in this compound's affinity for these transporters, coupled with their differential expression and regulation by key oncogenic signaling pathways like the AR and PI3K/Akt/mTORC1 pathways, provide a strong rationale for its use in cancer imaging. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuances of this compound transport and its regulation. A deeper understanding of these mechanisms will not only enhance the clinical utility of this compound PET but also pave the way for the development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer cells.

References

- 1. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TPC - this compound [turkupetcentre.net]

- 5. mdpi.com [mdpi.com]

- 6. med.emory.edu [med.emory.edu]

- 7. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [(14)C]this compound (alias anti-[(14)C]FACBC) uptake and ASCT2 expression in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.hellobio.com [cdn.hellobio.com]

- 10. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Fluciclovine (¹⁸F) In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of Fluciclovine (¹⁸F), a synthetic amino acid radiotracer widely utilized in Positron Emission Tomography (PET) for oncological imaging, particularly in the context of prostate cancer. This document delves into the cellular uptake mechanisms, quantitative distribution in human and preclinical models, and detailed experimental protocols to support further research and development.

Core Principles of this compound (¹⁸F) Pharmacokinetics

This compound (¹⁸F), an analog of the amino acid L-leucine, is designed to leverage the increased amino acid metabolism characteristic of many cancer cells. Its clinical utility is underpinned by its preferential uptake in malignant tissues compared to surrounding healthy tissues.

Cellular Uptake Mechanism

The cellular accumulation of this compound (¹⁸F) is primarily mediated by two types of amino acid transporters that are often upregulated in cancer cells: the sodium-dependent Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1)[1][2].

-

ASCT2: This transporter plays a significant role in the uptake of this compound (¹⁸F).

-

LAT1: This transporter also contributes to the cellular influx of the radiotracer.

Unlike natural amino acids, this compound (¹⁸F) is not metabolized or incorporated into proteins within the cell. The transport is a reversible process, with the radiotracer eventually being effluxed from the cell, contributing to its pharmacokinetic profile of rapid uptake and subsequent washout[3].

Key Pharmacokinetic Parameters

This compound (¹⁸F) exhibits rapid distribution and a relatively short biological half-life, which is advantageous for clinical imaging.

| Parameter | Value/Description | Source |

| Metabolism | This compound (¹⁸F) is not metabolized in the body and is found in its unchanged form in plasma and urine. | |

| Blood Clearance | Radioactivity in the blood decreases over time, with approximately 7.68% of the injected dose (%ID) in whole blood at 2 minutes, decreasing to 3.13%ID at 240 minutes post-injection. | |

| Excretion | Primarily excreted through the urinary tract, though the rate is low. Approximately 3% of the administered radioactivity is excreted in the urine within the first four hours, and 5% within 24 hours. | [4] |

| Tumor Uptake and Washout | Uptake in tumors is rapid, with the highest tumor-to-normal tissue contrast observed between 4 and 10 minutes post-injection. A significant reduction in mean tumor uptake (around 65%) is seen by 90 minutes post-injection. | [5][6] |

In Vivo Biodistribution

The distribution of this compound (¹⁸F) in normal tissues is a critical factor in image interpretation.

Human Biodistribution

Following intravenous administration, this compound (¹⁸F) distributes to various organs. The highest initial uptake is observed in the liver, red bone marrow, and lungs. Over time, there is increasing distribution to skeletal muscle.

Table 1: Quantitative Biodistribution of this compound (¹⁸F) in Healthy Humans (% Injected Dose)

| Organ/Tissue | Mean % Injected Dose (Initial Uptake) | Source |

| Liver | 14% | [4] |

| Red Bone Marrow | 12% | [4] |

| Lung | 7% | [4] |

| Myocardium | 4% | [4] |

| Pancreas | 3% | [4] |

Table 2: Standardized Uptake Values (SUV) of this compound (¹⁸F) in Normal Human Tissues

| Region | Mean SUVmean ± SD | Source |

| Extracerebral | ||

| Parotid Gland | 3.4 ± 0.8 | [7] |

| Pharynx | 2.5 ± 0.5 | [7] |

| Pituitary Gland | 2.3 ± 0.4 | [7] |

| Nasal Cavity | 2.3 ± 0.4 | [7] |

| Muscle | 2.2 ± 0.6 | [7] |

| Bone Marrow | 2.0 ± 0.5 | [7] |

| Skin | 1.9 ± 0.6 | [7] |

| Cerebral | ||

| Cerebral Cortex | 0.3 ± 0.1 | [7] |

| Basal Ganglia, Thalamus, Midbrain, Pons, Medulla Oblongata, Cerebellum | 0.4 ± 0.1 | [7] |

| Cerebral White Matter | 0.2 ± 0.1 | [7] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable in vivo studies with this compound (¹⁸F).

Clinical PET/CT Imaging Protocol (Human)

The following protocol is a typical procedure for this compound (¹⁸F) PET/CT imaging in patients with suspected recurrent prostate cancer.

-

Patient Preparation:

-

Fasting for a minimum of 4 hours is recommended to minimize physiological variations in amino acid levels.

-

Patients should avoid significant physical activity for at least 24 hours prior to the scan to reduce muscle uptake of the tracer.

-

Ensure adequate hydration. Patients are encouraged to drink water.

-

The patient should void immediately before the scan.

-

-

Radiotracer Administration:

-

Aseptically administer approximately 370 MBq (10 mCi) of this compound (¹⁸F) as an intravenous bolus.

-

Flush the injection line with sterile saline to ensure the full dose is delivered.

-

-

Imaging Acquisition:

-

Position the patient supine on the scanner table, typically with arms raised above the head.

-

Imaging commences 3-5 minutes after the injection.

-

Acquire a low-dose CT scan for attenuation correction and anatomical localization, typically from the mid-thigh to the base of the skull.

-

PET data is acquired over the same anatomical range. The acquisition time per bed position is typically 2-5 minutes.

-

-

Image Reconstruction and Analysis:

-

Reconstruct PET images using an iterative algorithm with corrections for attenuation, scatter, and random coincidences.

-

Analyze images for areas of focal uptake that are greater than the surrounding background tissue. Quantitative analysis is often performed using Standardized Uptake Values (SUV).

-

Preclinical PET Imaging Protocol (Rodent Models)

This protocol outlines a general procedure for this compound (¹⁸F) PET imaging in mouse or rat models of cancer.

-

Animal Model:

-

Species/Strain: Commonly used models include immunodeficient mice (e.g., nude, SCID) for xenograft tumors (e.g., human prostate cancer cell lines like PC-3 or LNCaP) or transgenic mouse models of cancer. Male outbred homozygous nude mice (J:Nu) have been utilized.[8]

-

Age/Weight: Typically, animals are 6-8 weeks old at the time of tumor implantation or imaging.

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless fasting is required for the study.

-

-

Animal Preparation:

-

Fasting for 4-6 hours prior to imaging is often employed to reduce background signal.

-

Anesthetize the animal for the duration of the injection and imaging procedure. Inhaled isoflurane (1.5-2.5% in oxygen) is a common choice.

-

Maintain the animal's body temperature using a heating pad or lamp.

-

-

Radiotracer Administration:

-

Administer this compound (¹⁸F) via a tail vein injection. The injected dose is typically in the range of 3.7-18.5 MBq (100-500 µCi) for a mouse, adjusted for body weight.

-

-

Imaging Acquisition:

-

Position the anesthetized animal on the scanner bed.

-

Dynamic imaging can be performed starting immediately after injection for a duration of 60-90 minutes to assess tracer kinetics. Alternatively, static scans are often acquired at a specific time point post-injection (e.g., 30-60 minutes).

-

A CT or MRI scan is typically acquired for anatomical co-registration.

-

-

Image Reconstruction and Analysis:

-

Reconstruct PET data with appropriate corrections.

-

Draw regions of interest (ROIs) on the tumor and various organs to quantify tracer uptake, often expressed as %ID/g or SUV.

-

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics and biodistribution of this compound (¹⁸F). Understanding its cellular uptake mechanism, normal tissue distribution, and adherence to standardized experimental protocols is paramount for researchers, scientists, and drug development professionals working with this important PET radiotracer. The quantitative data and methodologies presented herein serve as a valuable resource for designing and interpreting in vivo studies, ultimately contributing to the advancement of oncological imaging and therapy.

References

- 1. PET Tracer 18F-Fluciclovine Can Detect Histologically Proven Bone Metastatic Lesions: A Preclinical Study in Rat Osteolytic and Osteoblastic Bone Metastasis Models [thno.org]

- 2. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Regional distribution and kinetics of [18F]this compound (anti-[18F]FACBC), a tracer of amino acid transport, in subjects with primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UpToDate 2018 [doctorabad.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective modification of this compound (18F) transport in prostate carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Cancer Metabolism: Upregulation of Amino Acid Transporters and its Role in Fluciclovine PET Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is an increased demand for amino acids, which serve as building blocks for macromolecules and as crucial signaling molecules. To meet this heightened requirement, tumors upregulate the expression of specific amino acid transporters (AATs). This technical guide delves into the core of this phenomenon, focusing on two pivotal transporters, L-type Amino Acid Transporter 1 (LAT1/SLC7A5) and Alanine, Serine, Cysteine Transporter 2 (ASCT2/SLC1A5). We will explore the molecular mechanisms driving their upregulation, their intricate relationship with key oncogenic signaling pathways, and the consequential impact on tumor growth. Furthermore, this guide will provide a comprehensive overview of how the increased activity of these transporters is exploited for cancer diagnosis through Positron Emission Tomography (PET) imaging with the synthetic amino acid analog, Fluciclovine (¹⁸F-Fluciclovine). Detailed experimental protocols and quantitative data on transporter expression and this compound uptake are provided to facilitate further research and drug development in this promising area of oncology.

Introduction: The Amino Acid Addiction of Cancer

A hallmark of cancer is the reprogramming of cellular metabolism to support continuous growth and proliferation. While the "Warburg effect," characterized by increased glucose uptake and aerobic glycolysis, has long been a central focus, the critical role of amino acids in tumorigenesis is now increasingly recognized. Cancer cells are "addicted" to certain amino acids, not only for protein and nucleotide synthesis but also for maintaining redox balance and fueling key metabolic and signaling pathways.[1]

To satisfy this voracious appetite, cancer cells enhance the expression of various nutrient transporters on their surface. Among these, the amino acid transporters LAT1 and ASCT2 have emerged as key players in a wide spectrum of human cancers.[2][3] Their coordinated upregulation provides tumors with a steady supply of essential amino acids like leucine (B10760876) and glutamine, driving cancer progression and often correlating with poor patient prognosis.[4][5]

This guide will provide a detailed examination of:

-

The molecular machinery behind the upregulation of LAT1 and ASCT2 in tumors.

-

The functional interplay between these transporters and their role in cancer cell metabolism.

-

The mechanism of this compound uptake and its utility in PET imaging of tumors.

-

Quantitative insights into transporter expression and this compound uptake across different cancer types.

-

Detailed experimental methodologies to study amino acid transport in cancer.

Upregulation of Amino Acid Transporters in Tumors: The Central Role of LAT1 and ASCT2

LAT1 (SLC7A5) and ASCT2 (SLC1A5) are two of the most extensively studied amino acid transporters in the context of cancer.

-

LAT1 (L-type Amino Acid Transporter 1; SLC7A5): This transporter is a sodium-independent exchanger responsible for the uptake of large neutral amino acids, including essential amino acids like leucine, isoleucine, and valine.[3] LAT1 forms a heterodimeric complex with the heavy chain 4F2hc (CD98) for its functional expression on the plasma membrane.[6]

-

ASCT2 (Alanine, Serine, Cysteine Transporter 2; SLC1A5): ASCT2 is a sodium-dependent transporter that mediates the uptake of small neutral amino acids, with a particularly high affinity for glutamine.[3]

The expression of both LAT1 and ASCT2 is often coordinately elevated in a wide range of primary human cancers, suggesting a synergistic role in supporting the "tumor metabolome".[2][3]

Signaling Pathways Driving Transporter Upregulation

The overexpression of LAT1 and ASCT2 in cancer is not a random event but is driven by the activation of key oncogenic signaling pathways.

-

The PI3K/Akt/mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation, integrating signals from growth factors and nutrient availability.[7] Amino acids, particularly leucine transported by LAT1, are potent activators of the mTORC1 complex.[5] Activated mTORC1, in turn, can promote the expression of nutrient transporters, creating a positive feedback loop that sustains tumor growth.[7]

-

The c-Myc Oncogene: The transcription factor c-Myc is a master regulator of cell growth and metabolism and is frequently overexpressed in cancer.[8] c-Myc directly binds to the promoter regions of the SLC7A5 (LAT1) and SLC1A5 (ASCT2) genes, driving their transcription and leading to increased amino acid uptake.[8][9] This creates a feed-forward loop where increased amino acid availability further stabilizes c-Myc protein, reinforcing the cancer phenotype.[4]

This compound (¹⁸F-Fluciclovine) PET Imaging: Exploiting the Amino Acid Transport Phenotype

This compound, also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), is a synthetic amino acid analog of leucine.[10] It is a radiotracer used for PET imaging, primarily for the detection of recurrent prostate cancer.[11]

Mechanism of this compound Uptake

The diagnostic utility of this compound is rooted in its ability to be transported into cancer cells by the very transporters that are upregulated in malignancy. This compound is recognized as a substrate by both LAT1 and ASCT2.[10] The increased density of these transporters on the surface of cancer cells compared to normal tissues leads to a higher accumulation of the radiotracer in tumors.[10]

Once inside the cell, this compound is not significantly metabolized or incorporated into proteins. This metabolic trapping allows for a high tumor-to-background signal ratio, enabling the visualization of cancerous lesions with PET imaging.[10]

Quantitative Data on Transporter Expression and this compound Uptake

The following tables summarize quantitative data on the expression of LAT1 and ASCT2 and the uptake of this compound in various cancers, compiled from the cited literature.

Table 1: Upregulation of LAT1 and ASCT2 in Various Cancers

| Cancer Type | Transporter | Method | Finding | Reference |

| Colorectal Cancer | LAT1 | Immunohistochemistry | 72.4% of cases showed high expression in tumors vs. 30% in adenomas. | [12] |

| Lung Adenocarcinoma | LAT1 & ASCT2 | Immunohistochemistry | Positive LAT1 expression in 22% and ASCT2 in 40% of cases. Co-expression in 12% of cases was associated with poor prognosis. | [6] |

| Lung Cancer (NSCLC) | LAT1 | RT-PCR | Significantly higher mRNA levels in all NSCLCs compared to normal lung tissue. | [13] |

| Melanoma | LAT1 | Microarray Analysis | 11.1-fold increase in expression in melanoma samples compared to normal skin. | [11] |

| Melanoma | ASCT2 | Microarray Analysis | 4.4-fold increase in expression in melanoma samples compared to normal skin. | [11] |

| Prostate Cancer | ASCT2 | Immunohistochemistry | Significantly higher expression in normal tissue (49%) compared to BPH (25.8%) or prostate cancer (25.3%). However, ASCT2-positive prostate cancer correlates with aggressive behavior. | [2] |

| Prostate Cancer | LAT1 | Immunohistochemistry | Moderate staining intensity in 25% of tumors, low in 63%, and negative in 12%. No tumors showed high staining. | [14] |

| Glioma (High-Grade) | ASCT2 | Immunohistochemistry | 59.28% expression in HGG tissue compared to 2.05% in normal tissue. | [15] |

| Glioma (High-Grade) | LAT1 | Immunohistochemistry | 17.24% expression in HGG tissue compared to 59.47% in normal tissue (note: high expression in normal brain is due to the blood-brain barrier). | [15] |

Table 2: this compound (¹⁸F-Fluciclovine) Uptake (SUVmax) in Different Tumors

| Tumor Type | Patient Cohort | Mean/Median SUVmax | Range of SUVmax | Reference |

| Recurrent Brain Tumors | 27 patients | 4.5 ± 2.3 | 1.5 - 10.5 | [2] |

| Glioblastoma (Tumor Progression) | 18 patients | 6.99 ± 2.06 (40-50 min post-injection) | - | [3] |

| Glioblastoma (Pseudoprogression) | 8 patients | 3.93 ± 1.63 (40-50 min post-injection) | - | [3] |

| Breast Cancer (Grade 1) | - | - | 4.2 - 17.6 | [8] |

| Breast Cancer (Grade 2) | - | - | 3.3 - 12.9 | [8] |

| Breast Cancer (Grade 3) | - | - | 4.7 - 12.0 | [8] |

| Metastatic Breast Cancer (ILC) | 1 patient | 8.6 (L1 vertebra), 8.1 (retroperitoneal node) | - | [16] |

| Recurrent Prostate Cancer | 1 patient | 3.5 (local recurrence) | - | [17] |

Correlation between LAT1 Expression and this compound Uptake in Prostate Cancer: A study on primary prostate cancer found a significant positive correlation between LAT1 expression and this compound uptake (Spearman's ρ = 0.39, p = 0.01 for SUVmax at 2 min). No significant correlation was found for ASCT2.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of amino acid transporter expression and function.

Immunohistochemistry (IHC) for LAT1 and ASCT2 in Paraffin-Embedded Tissues

This protocol provides a general framework for the immunohistochemical detection of LAT1 and ASCT2 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Protocol Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 10 minutes each).

-

Immerse in 100% ethanol (2 changes for 10 minutes each).

-

Immerse in 95% ethanol for 5 minutes.

-

Immerse in 70% ethanol for 5 minutes.

-

Rinse with deionized water.[9]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0, or Tris-EDTA, pH 9.0) and heating in a pressure cooker, water bath, or microwave. The optimal buffer and heating time should be determined for each antibody.[11]

-

-

Blocking:

-

Inactivate endogenous peroxidase by incubating sections in 3% hydrogen peroxide for 15 minutes.

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[11]

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody (e.g., rabbit anti-ASCT2 or mouse anti-LAT1) diluted in antibody diluent overnight at 4°C in a humidified chamber. Optimal antibody concentration should be determined by titration.[18]

-

-

Secondary Antibody Incubation:

-

Wash slides with PBST (PBS with 0.05% Tween 20).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) for 1 hour at room temperature.[7]

-

-

Detection:

-

Wash slides with PBST.

-

Apply a diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).

-

Rinse with deionized water to stop the reaction.[7]

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin (B73222) to visualize nuclei.

-

Dehydrate the sections through a graded series of ethanol and xylene.

-

Mount with a permanent mounting medium.[19]

-

Western Blotting for LAT1 and ASCT2 Protein Quantification

This protocol outlines the steps for quantifying LAT1 and ASCT2 protein levels in cell lysates or tissue homogenates.

Protocol Steps:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using wet or semi-dry transfer methods.[20]

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-LAT1 or anti-ASCT2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

-

Detection:

-

Wash the membrane with TBST.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using X-ray film or a digital imaging system.[21]

-

-

Data Analysis:

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qPCR) for SLC7A5 and SLC1A5 mRNA Quantification

This protocol details the measurement of SLC7A5 (LAT1) and SLC1A5 (ASCT2) mRNA levels.

Protocol Steps:

-

RNA Extraction:

-

Extract total RNA from cells or tissues using a commercial kit or TRIzol reagent.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (SLC7A5 or SLC1A5) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase and SYBR Green or a fluorescent probe).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.[22]

-

In Vitro this compound (or other Radiolabeled Amino Acid) Uptake Assay

This assay measures the uptake of a radiolabeled amino acid into cancer cells in culture.

Protocol Steps:

-

Cell Culture:

-

Plate cells in a multi-well plate and culture until they reach the desired confluency.[14]

-

-

Uptake Assay:

-

Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Incubate the cells with the uptake buffer containing the radiolabeled amino acid (e.g., ¹⁸F-Fluciclovine or ³H-Leucine) for a defined period (e.g., 5-15 minutes) at 37°C.[14]

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with a lysis buffer (e.g., 1% SDS).[14]

-

-

Quantification:

-

Measure the radioactivity in the cell lysate using a gamma counter (for ¹⁸F) or a liquid scintillation counter (for ³H).

-

Normalize the radioactivity to the protein concentration or cell number in each well.[14]

-

Conclusion and Future Directions

The upregulation of amino acid transporters, particularly LAT1 and ASCT2, is a fundamental aspect of the metabolic reprogramming that drives cancer progression. This enhanced transport activity not only provides the necessary building blocks for rapid cell growth but also activates key oncogenic signaling pathways, creating a vicious cycle that fuels tumorigenesis. The development of this compound PET imaging has provided a powerful non-invasive tool to visualize this altered metabolic state, aiding in the diagnosis and staging of cancers like prostate cancer.

Future research in this field should focus on:

-

Expanding the quantitative understanding: Further studies are needed to create a comprehensive database of LAT1 and ASCT2 expression levels and this compound uptake values across a wider array of cancer types and subtypes. This will be crucial for establishing diagnostic and prognostic biomarkers.

-

Developing novel therapeutic strategies: The critical role of LAT1 and ASCT2 in cancer makes them attractive therapeutic targets. The development of specific and potent inhibitors of these transporters holds great promise for novel anti-cancer therapies.

-

Investigating mechanisms of resistance: Understanding how tumors might develop resistance to therapies targeting amino acid transport is essential for designing effective and durable treatment strategies.

-

Exploring combination therapies: Combining amino acid transporter inhibitors with conventional chemotherapy, targeted therapies, or immunotherapy could lead to synergistic anti-tumor effects.

By continuing to unravel the complexities of amino acid metabolism in cancer, we can pave the way for more effective diagnostic tools and innovative therapeutic interventions to improve patient outcomes.

References

- 1. youtube.com [youtube.com]

- 2. 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. Clinical significance of coexpression of L-type amino acid transporter 1 (LAT1) and ASC amino acid transporter 2 (ASCT2) in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Characterising 18F-fluciclovine uptake in breast cancer through the use of dynamic PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. L-Type Amino Acid Transporter 1 Regulates Cancer Stemness and the Expression of Programmed Cell Death 1 Ligand 1 in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.hellobio.com [cdn.hellobio.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. LAT1 expression in non-small-cell lung carcinomas: analyses by semiquantitative reverse transcription-PCR (237 cases) and immunohistochemistry (295 cases) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]

- 15. Frontiers | Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography [frontiersin.org]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. L-Type Amino Acid Transporter 1 Regulates Cancer Stemness and the Expression of Programmed Cell Death 1 Ligand 1 in Lung Cancer Cells [mdpi.com]

- 18. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]

- 19. cdn.origene.com [cdn.origene.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

Molecular Blueprint: An In-depth Guide to Fluciclovine Accumulation in Malignant Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluciclovine (¹⁸F), a synthetic amino acid analog, has emerged as a critical radiotracer for positron emission tomography (PET) imaging, particularly in the context of recurrent prostate cancer. Its accumulation in malignant tissues is a multifaceted process, primarily governed by the upregulation of specific amino acid transporters and its subsequent metabolic fate within the cancer cell. This technical guide provides a comprehensive overview of the molecular basis for this compound accumulation, detailing the transport mechanisms, metabolic pathways, and regulatory signaling cascades involved. Quantitative data on transport kinetics and cellular uptake are presented, alongside detailed experimental protocols for the key assays cited. Visual diagrams of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular interactions.

Introduction

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to fuel their rapid proliferation and growth.[1] This metabolic alteration leads to the overexpression of amino acid transporters on the cancer cell surface, a feature that can be exploited for diagnostic imaging. This compound (¹⁸F), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic analog of the amino acid L-leucine.[2] Its structural similarity to natural amino acids allows it to be recognized and transported into cancer cells by these upregulated transporters.[1][3] Unlike many natural amino acids, this compound is not significantly metabolized or incorporated into proteins, leading to its intracellular accumulation and enabling high-contrast PET imaging of tumor tissues.[1][3][4]

Molecular Mechanisms of this compound Accumulation

The accumulation of this compound in malignant tissues is a two-step process involving:

-

Transport across the cell membrane: Primarily mediated by the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1).[5][6][7]

-

Intracellular retention: Due to its limited metabolic conversion and lack of incorporation into proteins.[1][3][4]

Amino Acid Transporters: The Gatekeepers

The transport of this compound into cancer cells is predominantly facilitated by ASCT2 and, to a lesser extent, LAT1.[5][7][8] These transporters are frequently overexpressed in a variety of cancers, including prostate, breast, and glioma.[6][8][9]

-

ASCT2 (SLC1A5): A sodium-dependent transporter that mediates the exchange of neutral amino acids, with a high affinity for glutamine.[10] this compound's affinity for ASCT2 is comparable to that of natural amino acids like L-alanine and L-serine.[10]

-

LAT1 (SLC7A5): A sodium-independent transporter that forms a heterodimer with the heavy chain 4F2hc (CD98).[9] It facilitates the transport of large neutral amino acids, such as leucine.[9]

The differential expression and activity of these transporters contribute to the varying avidity of this compound in different tumor types and grades.

Metabolic Trapping: The "One-Way" Ticket

Once inside the cell, this compound is not a significant substrate for downstream metabolic pathways.[1][3][4] It is not incorporated into newly synthesized proteins, a key feature that distinguishes it from natural amino acids and contributes to its accumulation.[3] This metabolic stability ensures that the PET signal originates from the transported radiotracer itself, providing a more direct measure of amino acid transporter activity.

Quantitative Analysis of this compound Transport

The interaction of this compound with its transporters can be quantified using kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the transporter for the substrate.

| Transporter | Substrate | Kₘ (µM) | Cancer Type Studied | Reference |

| ASCT2 | This compound | 92.0 | Prostate Cancer | [1] |

| LAT1 | This compound | 230.4 | Prostate Cancer | [1] |

Table 1: Michaelis-Menten Constants (Kₘ) for this compound Transport. This table summarizes the reported Kₘ values for the interaction of this compound with its primary transporters, ASCT2 and LAT1, in prostate cancer cells.

Comparative Uptake in Different Malignancies

The uptake of this compound, often quantified by the maximum standardized uptake value (SUVmax) in PET imaging, varies across different cancer types. This variation reflects the underlying differences in the expression levels of ASCT2 and LAT1, as well as the overall metabolic activity of the tumor.

| Cancer Type | Cell Line / Tissue | SUVmax (approximate range) | Key Transporter(s) Implicated | Reference(s) |

| Prostate Cancer | Primary and Recurrent | 4.0 - 10.0 | ASCT2, LAT1 | [7][11] |

| Breast Cancer | Primary Tumors | 3.0 - 13.0 | ASCT2 | [12] |

| Glioma | High-Grade Glioma | 3.0 - 5.0 | ASCT2 | [13] |

Table 2: Comparative this compound Uptake in Different Malignant Tissues. This table provides an overview of the approximate SUVmax ranges observed for this compound in different cancer types, highlighting the key transporters involved.

Regulatory Signaling Pathways

The expression and activity of ASCT2 and LAT1 are tightly regulated by complex intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways provides insight into the molecular basis of increased this compound uptake in malignant cells.

Androgen Receptor (AR) Signaling

In prostate cancer, the androgen receptor (AR) plays a crucial role in regulating the expression of amino acid transporters. Upon binding to androgens, the AR translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, including those encoding for amino acid transporters.[12][14] This leads to an increase in the transcription and subsequent protein expression of transporters like ASCT2, thereby enhancing this compound uptake.[15]

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[6][16][17] Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt.[17] Active Akt can then phosphorylate and inhibit the TSC1/TSC2 complex, leading to the activation of mTORC1.[17] mTORC1, in turn, promotes protein synthesis, including the synthesis of amino acid transporters like ASCT2 and LAT1, and can also influence their trafficking to the cell membrane.[18][19] This results in increased capacity for amino acid and this compound uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound accumulation.

In Vitro ¹⁴C-Fluciclovine Uptake Assay

This assay quantifies the uptake of radiolabeled this compound into cancer cells in culture, allowing for the characterization of transport kinetics and the effects of inhibitors.

Materials:

-

Cancer cell lines (e.g., PC-3, LNCaP, MCF-7)

-

Cell culture medium and supplements

-

¹⁴C-Fluciclovine

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Inhibitors (e.g., L-leucine, L-glutamine, specific transporter inhibitors)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay reagent (e.g., BCA kit)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

-

Preparation: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.

-

Initiation of Uptake: Add uptake buffer containing a known concentration of ¹⁴C-Fluciclovine to each well. For inhibition studies, pre-incubate cells with the inhibitor for a specified time before adding the radiotracer.

-

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake: Rapidly aspirate the radioactive medium and wash the cells three times with ice-cold uptake buffer to stop the transport process.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

-

Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.

-

Data Analysis: Express the uptake as counts per minute (CPM) per milligram of protein. For kinetic analysis, perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

In Vivo Biodistribution of ¹⁸F-Fluciclovine in Tumor-Bearing Mice

This protocol describes the assessment of ¹⁸F-Fluciclovine distribution in various organs and the tumor in a preclinical animal model.

Materials:

-

Tumor-bearing mice (e.g., xenograft models with human cancer cell lines)

-

¹⁸F-Fluciclovine

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Gamma counter

-

Surgical tools for tissue dissection

-

Saline

Procedure:

-